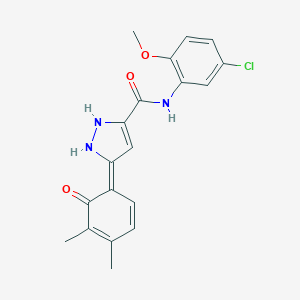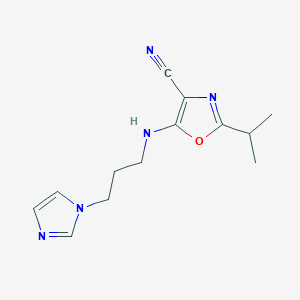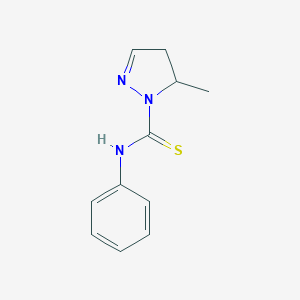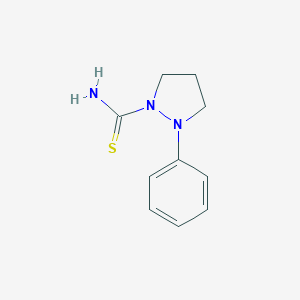![molecular formula C18H13F4N3O3S B258279 Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate, also known as MBTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. For example, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on healthy cells. In materials science, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has been used to synthesize materials with unique optical and electronic properties. In environmental science, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has been shown to have potent herbicidal and pesticidal activity against various plant and insect species.
実験室実験の利点と制限
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily form complexes with other molecules. However, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate also has some limitations, such as its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate, including:
1. Further investigation of its potential as a drug candidate for the treatment of cancer and other diseases.
2. Development of new materials based on Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate for various applications, such as optoelectronics and energy storage.
3. Study of the environmental effects of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate and its potential as a pesticide and herbicide.
4. Investigation of the mechanism of action of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate and its interactions with other molecules.
5. Development of new synthetic routes for Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate that are more efficient and cost-effective.
Conclusion
In conclusion, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate is needed to fully understand its potential and limitations in various applications.
合成法
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by the reaction with 2-fluorobenzoyl chloride. The resulting product is then treated with methyl iodide to yield Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate.
科学的研究の応用
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has been studied for its potential use as a pesticide and herbicide.
特性
製品名 |
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate |
|---|---|
分子式 |
C18H13F4N3O3S |
分子量 |
427.4 g/mol |
IUPAC名 |
methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C18H13F4N3O3S/c1-28-15(27)17(18(20,21)22,24-14(26)10-6-2-3-7-11(10)19)25-16-23-12-8-4-5-9-13(12)29-16/h2-9H,1H3,(H,23,25)(H,24,26) |
InChIキー |
SCKIRJLNOGYEGV-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3F |
正規SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)


![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)



